molecular formula C11H14N2O3 B7574994 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid

カタログ番号 B7574994
分子量: 222.24 g/mol
InChIキー: QQOFPAKOFJJFDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid, also known as Ipragliflozin L-Proline, is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidney. This drug has been approved for the treatment of type 2 diabetes mellitus in Japan and is currently undergoing clinical trials in other countries.

作用機序

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline inhibits SGLT2, which is responsible for the reabsorption of glucose in the proximal tubule of the kidney. By blocking this transporter, 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline increases the urinary excretion of glucose, leading to a reduction in blood glucose levels. This drug also promotes weight loss and improves insulin sensitivity, possibly through the activation of AMP-activated protein kinase (AMPK) and the modulation of adipokines.
Biochemical and physiological effects:
2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been shown to have several biochemical and physiological effects beyond glucose control. This drug has been found to reduce blood pressure, improve lipid profile, and decrease markers of inflammation and oxidative stress. 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline may also have a protective effect on the cardiovascular system, as suggested by its ability to reduce arterial stiffness and endothelial dysfunction.

実験室実験の利点と制限

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has several advantages for lab experiments, including its high potency and selectivity for SGLT2, its well-established synthesis method, and its extensive preclinical and clinical data. However, this drug also has some limitations, such as its potential off-target effects, its dependence on renal function, and its lack of long-term safety data.

将来の方向性

Several future directions for the research on 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline can be identified. These include the investigation of its effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome, the exploration of its potential combination therapy with other antidiabetic drugs, and the evaluation of its safety and efficacy in special populations, such as elderly and pregnant patients. Additionally, the development of new SGLT2 inhibitors with improved pharmacokinetic and pharmacodynamic properties may provide further insights into the role of glucose reabsorption in diabetes pathophysiology.

合成法

The synthesis of 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline involves the reaction between 3-pyridinecarboxaldehyde and 2-bromo-1-(propan-2-yl)imidazole, followed by the coupling with L-proline and the subsequent hydrolysis of the protecting group. The final product is obtained in high yield and purity.

科学的研究の応用

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been extensively studied in preclinical and clinical settings for its potential therapeutic effects on type 2 diabetes mellitus. In animal models, this drug has been shown to improve glucose control, reduce body weight and adiposity, and ameliorate insulin resistance. In humans, 2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acidn L-Proline has been found to lower glycated hemoglobin levels, fasting plasma glucose, and postprandial glucose, as well as to increase urinary glucose excretion.

特性

IUPAC Name

2-[propan-2-yl(pyridine-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(2)13(7-10(14)15)11(16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOFPAKOFJJFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Propan-2-yl(pyridine-3-carbonyl)amino]acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。